tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by esterification and triazole formation through click chemistry .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole or piperidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its triazole moiety is known for its bioactivity, making it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
Industrially, the compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar in structure but with a bromophenyl group instead of a triazole moiety.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Features a pyrazole ring instead of a triazole.
Uniqueness
The uniqueness of tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate lies in its combination of a triazole ring with a piperidine backbone and a tert-butyl ester group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Biological Activity
Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes a piperidine ring and a triazole moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 310.35 g/mol. The compound features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Triazole Moiety : A five-membered ring containing three nitrogen atoms.
- Methoxycarbonyl Group : Enhances the compound's solubility and potential interactions with biological targets.
Pharmacological Potential
Research indicates that compounds with triazole and piperidine structures exhibit various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. The presence of the piperidine ring may enhance this activity by improving membrane permeability.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Anti-inflammatory Effects : Compounds targeting the P2Y14 receptor have shown promise in modulating inflammatory responses, which may be relevant for this compound as well .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its action may involve:
- Receptor Binding : Interaction with various receptors involved in pain and inflammation.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cellular processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Click Chemistry : Utilizing azides and alkynes to form triazoles.
- Carbamate Formation : Reaction of piperidine derivatives with chloroformates to introduce the tert-butyl group.
These methods highlight the versatility in creating this compound and modifying it to enhance biological activity .
Study on Anticancer Activity
A recent study investigated the anticancer effects of related triazole-piperidine compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications could lead to enhanced potency against tumors .
Anti-inflammatory Research
Another study focused on the anti-inflammatory potential of triazole derivatives. It was found that these compounds could effectively inhibit pro-inflammatory cytokines in vitro, indicating a promising avenue for developing new anti-inflammatory agents .
Comparative Analysis
The following table summarizes key characteristics and findings related to similar compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Antifungal | Enzyme inhibition |
Compound B | Anticancer | Receptor modulation |
Compound C | Anti-inflammatory | Cytokine inhibition |
Properties
IUPAC Name |
tert-butyl 3-(4-methoxycarbonyltriazol-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)17-7-5-6-10(8-17)18-9-11(15-16-18)12(19)21-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCXLGRRUILRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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